molecular formula C15H12N4O2S B4439332 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4439332
M. Wt: 312.3 g/mol
InChI Key: HQRHNFKNEBYZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has been found to possess several biological activities including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. The antifungal activity of this compound may be due to its ability to inhibit the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce significant changes in biochemical and physiological processes in cells. For example, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. Additionally, this compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been found to exhibit significant anticancer, antifungal, and antibacterial properties, which makes it an attractive candidate for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe doses of this compound for use in humans.

Future Directions

There are several future directions for research on 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate the potential use of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the use of this compound as an antifungal and antibacterial agent. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential toxicity.

Scientific Research Applications

Several studies have been conducted to investigate the potential therapeutic applications of 6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One study found that this compound exhibited potent anticancer activity against various cancer cell lines including breast, lung, and colon cancer cells. Another study reported that this compound showed significant antifungal activity against Candida albicans. Additionally, this compound has also been found to possess antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

6-(furan-2-yl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-10-4-6-11(7-5-10)21-9-13-16-17-15-19(13)18-14(22-15)12-3-2-8-20-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRHNFKNEBYZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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